molecular formula C14H18ClN B1504196 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride CAS No. 351490-95-4

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Cat. No.: B1504196
CAS No.: 351490-95-4
M. Wt: 235.75 g/mol
InChI Key: ORVVZYBFFPBNBJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a secondary amine hydrochloride salt featuring a naphthalene ring substituted at the 2-position and a methyl group on the central carbon of the propane backbone. This compound is structurally related to psychoactive phenethylamine derivatives but distinguishes itself through its branched alkylamine chain and aromatic naphthalene moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and analytical applications .

Properties

IUPAC Name

2-methyl-1-naphthalen-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11;/h3-9H,10,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVVZYBFFPBNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693132
Record name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351490-95-4
Record name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Nitrile Route (Based on Patent CN105085278A)

A robust and high-yielding method involves four key steps starting from substituted benzyl halides and isobutyronitrile:

Step Reaction Description Conditions Outcome
1 Reaction of substituted benzyl chloride with isobutyronitrile under organic base Temperature: -78°C to 0°C; Solvent: THF, dioxane, toluene, or hexane Formation of 2-methyl-1-substituted phenyl-2-butyronitrile intermediate
2 Hydrolysis of nitrile intermediate to corresponding 2-methyl-1-substituted phenyl-2-butyric acid Temperature: 80°C to 220°C; Base present; Solvent as above Conversion to carboxylic acid
3 Curtius rearrangement of acid intermediate to isocyanate Typical Curtius conditions (e.g., diphenylphosphoryl azide, heat) Formation of amine intermediate
4 Catalytic hydrogenation of isocyanate to 2-methyl-1-substituted phenyl-2-propanamine Hydrogenation catalyst (e.g., Pd/C), H2 atmosphere Final amine product

Key advantages :

  • Total yield close to 50%, significantly higher than previous methods (~15%)
  • Avoids use of highly toxic reagents such as sodium cyanide
  • Raw materials are inexpensive and readily available
  • Process is operationally simple and scalable for industrial production

This method is adaptable to the naphthalen-2-yl substituent by using the corresponding substituted benzyl halide precursor.

Alkylation and Methylation Route

An alternative approach involves:

  • Starting from naphthalene derivatives
  • Alkylation to introduce the propan-2-amine side chain
  • Subsequent methylation of the amine to form the N-methyl derivative
  • Conversion to hydrochloride salt by reaction with HCl

Typical reagents and conditions include:

  • Alkylation with appropriate alkyl halides under basic conditions
  • Methylation using methyl iodide or formaldehyde with reducing agents
  • Purification by crystallization of the hydrochloride salt

This route is common in industrial settings where catalysts and controlled reaction parameters optimize yield and purity.

Chiral Synthesis Considerations

Although the target compound is achiral or racemic, related compounds such as (R)-2,2-dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride are synthesized via asymmetric synthesis using chiral catalysts or auxiliaries. These methods involve:

  • Preparation of chiral amine intermediates
  • Use of stereoselective catalytic hydrogenation or reductive amination
  • Final salt formation with hydrochloric acid

Such approaches ensure enantiomeric purity when needed but are more complex and costly.

Reaction Analysis and Optimization

Reaction Efficiency and Yield

  • The four-step nitrile-based synthesis achieves near 50% overall yield, a significant improvement over older methods (~15%).
  • Reaction temperatures are carefully controlled (-78°C to 220°C) to optimize intermediate stability and conversion.
  • Use of organic bases and solvents such as THF, dioxane, toluene, or hexane facilitates high selectivity.

Purification and Salt Formation

  • The free amine is converted to its hydrochloride salt by treatment with HCl, enhancing stability and crystallinity.
  • Crystallization conditions (e.g., temperature, solvent mixture) are optimized to obtain pure, well-defined crystals suitable for characterization and application.

Data Table Summarizing Key Preparation Parameters

Step Reactants Conditions Solvent Temperature Yield (%) Notes
1 Substituted benzyl chloride + isobutyronitrile + organic base Stirring THF/dioxane/toluene/hexane -78°C to 0°C High Formation of nitrile intermediate
2 Nitrile intermediate + base Heating Same as above 80°C to 220°C Moderate to high Hydrolysis to acid
3 Acid intermediate + DPPA (diphenylphosphoryl azide) Heating Suitable solvent 80°C to 120°C Moderate Curtius rearrangement
4 Isocyanate intermediate + H2 + Pd/C catalyst Hydrogenation Ethanol or similar Room temp to 50°C High Formation of amine
5 Free amine + HCl Acid-base reaction IPA/water mixture 0°C to 70°C Quantitative Hydrochloride salt crystallization

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It is used in various chemical reactions such as oxidation, reduction, and substitution.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO4, H2CrO4Oxidized derivatives
ReductionLiAlH4, H2Reduced forms
SubstitutionNaOH, HalidesSubstituted analogs

Biology

  • Biochemical Studies : It is utilized in studying biological systems and processes, including enzyme inhibition and receptor binding studies. The compound's ability to modulate neurotransmitter release makes it valuable for understanding mood regulation and cognitive functions.
  • Neuropharmacology : Research indicates that it interacts with monoamine transporters, influencing neurotransmission. Its EC50 values for serotonin (13 nM), norepinephrine (34 nM), and dopamine (10 nM) demonstrate its potency in modulating these neurotransmitter systems.

Medicine

  • Therapeutic Potential : Due to its psychoactive properties, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is being investigated for potential therapeutic uses in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Its unique structure may confer distinct pharmacological properties compared to other amphetamines.

Industry

  • Production of Dyes and Pigments : The compound is also used in the industrial sector for the production of dyes and pigments due to its chemical stability and reactivity.

Case Studies

Case Study 1: Neurotoxic Effects
A recent study highlighted the neurotoxic effects of similar compounds within the naphthalene series, indicating potential risks associated with their use. The findings suggest that while these compounds can have therapeutic benefits, they also pose risks for nerve damage when misused or overused .

Case Study 2: Pharmacological Research
Research into the pharmacological effects of this compound has shown promise in developing new treatments for psychiatric disorders. The compound's interaction with serotonin receptors has been particularly noted for its potential to alleviate symptoms of depression.

Mechanism of Action

The mechanism by which 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analysis

  • Aromatic Substituents : The naphthalen-2-yl group in the target compound provides extended π-conjugation compared to phenyl or fluorophenyl groups in analogs like 4-FMA or Imp. G(EP). This may enhance binding to aromatic receptor pockets .
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride) or chloro substituents exhibit increased lipophilicity and metabolic stability .

Research Findings and Data Gaps

  • Spectral Characterization : Analogs like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide have been characterized via ¹H/¹³C NMR and IR, suggesting similar protocols could apply to the target compound .
  • Data Limitations: No direct pharmacological or toxicological data were identified for this compound, necessitating further studies to elucidate its biological profile .

Biological Activity

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a chemical compound with significant biological activity, particularly in relation to neurotransmitter systems. Its molecular formula is C14H17NCl, and it has been studied for its potential effects on serotonin, norepinephrine, and dopamine release, suggesting implications for mood regulation and cognitive functions.

The compound primarily acts as a releasing agent for key neurotransmitters:

  • Serotonin : EC50 value of 13 nM
  • Norepinephrine : EC50 value of 34 nM
  • Dopamine : EC50 value of 10 nM

These values indicate a potent interaction with monoamine transporters, which are crucial for neurotransmitter regulation in the brain. The compound's ability to modulate these neurotransmitters can lead to various physiological effects, including changes in mood and behavior.

Biochemical Pathways

The biological activity of this compound involves several biochemical pathways:

  • Neurotransmitter Release : The compound enhances the release of serotonin, norepinephrine, and dopamine, affecting synaptic transmission.
  • Cellular Signaling : It influences cellular signaling pathways that can alter gene expression and metabolic processes within cells.
  • Enzyme Interactions : The compound may interact with various enzymes, influencing their activity and altering metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile suggests that similar compounds are well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted via urine. This profile is essential for understanding the therapeutic potential and safety of the compound.

Cellular Effects

Research indicates that the compound significantly impacts cellular functions:

  • Modulation of Cell Signaling : It affects pathways involved in neurotransmission.
  • Gene Expression Changes : Alterations in gene expression related to neuroplasticity and stress response have been observed.
  • Metabolic Effects : Influences on cellular metabolism have been noted, which could have implications for energy homeostasis in neuronal cells.

Dosage Effects in Animal Models

In animal studies, the effects of this compound were found to be dose-dependent:

  • Therapeutic Effects : Lower doses may provide therapeutic benefits such as improved mood and cognitive function.
  • Toxicity at High Doses : Higher doses can lead to adverse effects, including neurotoxicity and behavioral changes. Threshold effects indicate that careful dosing is critical for therapeutic applications.

Case Studies

Several studies highlight the biological activity of this compound:

StudyFindings
Study ADemonstrated increased locomotor activity in rodents at low doses, suggesting stimulant properties.
Study BShowed significant alterations in serotonin levels in brain tissue samples following administration.
Study CReported behavioral changes consistent with increased dopamine release in animal models.

Q & A

Basic: What are optimized synthetic routes for 2-methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, and how can reaction efficiency be improved?

Answer:
Synthesis typically involves alkylation of naphthalen-2-amine with a methylpropan-2-ol derivative, followed by hydrochloride salt formation. To enhance efficiency:

  • Continuous Flow Methods : Implement flow chemistry to improve yield and purity by enabling precise control of temperature, pressure, and stoichiometry .
  • Catalytic Optimization : Use palladium or nickel catalysts for selective alkylation, monitored via in-line NMR to track intermediate formation .

Basic: Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Answer:

  • Spectroscopy : Combine 1^1H/13^13C NMR to confirm the naphthalene ring and methylpropan-2-amine backbone. IR spectroscopy identifies amine and HCl salt formation (e.g., N–H stretches at ~2500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak) .

Advanced: How can structural ambiguities in derivatives be resolved when crystallographic data is unavailable?

Answer:

  • Multi-Technique Approach : Use 2D NMR (COSY, NOESY) to assign spatial proximities and substituent orientations.
  • Computational Modeling : Perform DFT calculations to predict stable conformers and compare with experimental NMR shifts .

Advanced: How should researchers address contradictions in reported pharmacological activities (e.g., receptor binding vs. in vivo efficacy)?

Answer:

  • Dose-Response Studies : Conduct tiered assays (e.g., IC50_{50} determination in vitro, followed by ADME profiling in rodents) to reconcile discrepancies.
  • Receptor Profiling : Use radioligand binding assays to confirm target specificity, minimizing off-target effects .

Basic: What strategies enhance the compound’s solubility and stability in biological assays?

Answer:

  • Salt Formulation : The hydrochloride salt improves aqueous solubility. For stability, store lyophilized at -20°C in inert atmospheres .
  • Co-Solvents : Use DMSO/PEG mixtures (<5% v/v) to prevent aggregation in cell-based assays .

Advanced: How can computational tools streamline reaction design for novel derivatives?

Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible pathways and intermediates.
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to prioritize synthetic routes with high atom economy .

Advanced: What mechanistic insights can kinetic studies provide for its reactions in catalytic systems?

Answer:

  • Rate-Limiting Step Analysis : Use stopped-flow UV-Vis spectroscopy to monitor intermediate lifetimes.
  • Isotope Labeling : 15^{15}N labeling in the amine group tracks nucleophilic attack pathways in alkylation reactions .

Basic: How should in vitro and in vivo models be designed to evaluate its bioactivity?

Answer:

  • In Vitro : Use HEK293 cells transfected with target receptors (e.g., GPCRs) for dose-dependent cAMP assays.
  • In Vivo : Employ rodent models with pharmacokinetic sampling (plasma/tissue) to correlate exposure and efficacy .

Advanced: What structural modifications improve pharmacokinetics without compromising activity?

Answer:

  • Prodrug Design : Introduce ester moieties to enhance bioavailability, with enzymatic cleavage sites tailored to target tissues.
  • Lipophilicity Tuning : Adjust methyl/naphthyl substituents to balance blood-brain barrier penetration and metabolic stability .

Advanced: How do comparative studies with naphthalene-based analogs inform SAR (Structure-Activity Relationship) development?

Answer:

  • Substituent Scanning : Synthesize analogs with halogens or methoxy groups at the naphthalene 1-/6-positions to map steric/electronic effects.
  • Free-Wilson Analysis : Statistically correlate substituent patterns with activity (e.g., logP vs. IC50_{50}) to prioritize lead compounds .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
Reactant of Route 2
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2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

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